2,6-Dichloro-3,5-dimethoxybenzaldehyde
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Overview
Description
2,6-Dichloro-3,5-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.06 g/mol . It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and two methoxy groups attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,5-dimethoxybenzaldehyde typically involves the chlorination of 3,5-dimethoxybenzaldehyde. One common method includes the reaction of 3,5-dimethoxybenzaldehyde with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 2,6-Dichloro-3,5-dimethoxybenzoic acid.
Reduction: 2,6-Dichloro-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-3,5-dimethoxybenzaldehyde is utilized in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atoms and methoxy groups influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
- 2,6-Dichloro-3,4-dimethoxybenzaldehyde
- 2,5-Dimethoxybenzaldehyde
- 3,5-Dichloro-2,4-dimethoxybenzaldehyde
Comparison: 2,6-Dichloro-3,5-dimethoxybenzaldehyde is unique due to the specific positioning of its chlorine and methoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2,6-dichloro-3,5-dimethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBQFLMOULMNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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